2-Fluoro-5-(trifluoromethyl)benzylamine
Overview
Description
2-Fluoro-5-(trifluoromethyl)benzylamine is an aryl fluorinated building block . It may be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-(trifluoromethyl)benzylamine is C8H8F4N . The molecular weight is 194.15 g/mol . The IUPAC name is [2-fluoro-5-(trifluoromethyl)phenyl]methanamine .Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)benzylamine is a liquid at room temperature . It has a refractive index of 1.451 . It is air sensitive .Scientific Research Applications
Ortho-Fluorination in Medicinal Chemistry
- The use of 2-Fluoro-5-(trifluoromethyl)benzylamine in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination has been reported. This fluorination protocol is widely applicable in medicinal chemistry and synthesis, providing a pathway for converting triflamide into a range of functional groups (Wang, Mei, & Yu, 2009).
Biomimetic Reductive Amination
- A study on azomethine-azomethine isomerizations of N-benzylimines derived from fluorinated aldehydes or ketones and benzylamine revealed that fluorinated imines undergo isomerizations to give N-benzylidene derivatives. This method is practical for preparing fluorine-containing amines of biological interest (Ono, Kukhar, & Soloshonok, 1996).
Herbicide Synthesis
- In the context of agrochemistry, 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates of pyrimidinyloxybenzylamine herbicides, were synthesized starting from 2,6-difluorobenzaldehyde (Qi-sun, 2005).
Fluoro-Polyimides in Material Science
- Soluble fluoro-polyimides were synthesized by reacting fluorine-containing aromatic diamine, like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, with aromatic dianhydrides. These polyimides exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability, highlighting their potential in materials science (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Direct Ortho-C-H Imidation
- The compound was used as a monodentate transient directing group in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitated the synthesis of useful quinazoline and fused isoindolinone scaffolds (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021).
Catalytic Fluoromethylation
- The compound has been involved in studies related to the catalytic fluoromethylation of carbon-carbon multiple bonds, particularly in pharmaceuticals and agrochemicals. The research emphasized the development of new protocols for tri- and difluoromethylation (Koike & Akita, 2016).
Iodination under Continuous Flow
- The iodination of related compounds via C–H lithiation and subsequent treatment with iodine under continuous flow conditions was explored, highlighting its relevance in process chemistry (Dunn, Leitch, Journet, Martin, Tabet, Curtis, Williams, Goss, Shaw, O’Hare, Wade, Toczko, & Liu, 2018).
Radioligand Synthesis
- The synthesis of radioligands like IUR-1601 using derivatives of this compound for potential use in molecular imaging and diagnostic studies has been reported (Gao, Wang, Glick-Wilson, Meyer, Peters, Territo, Green, Hutchins, Zarrinmayeh, & Zheng, 2018).
Pd(II)-Catalyzed Ortho-Trifluoromethylation
- Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines using electrophilic CF3 reagent was achieved, useful in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura, Feng, Ma, & Yu, 2013).
Safety And Hazards
2-Fluoro-5-(trifluoromethyl)benzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .
properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQWADYBGSRGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336439 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzylamine | |
CAS RN |
199296-61-2 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.